tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Overview
Description
This compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The pyrrole ring is present in many important biological compounds like heme .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr Synthesis or a similar method, followed by various functional group interconversions to introduce the tert-butyl, methoxyphenyl, and carboxylate groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Additionally, it would have a tert-butyl group, a methoxyphenyl group, and a carboxylate group attached to the pyrrole ring .Chemical Reactions Analysis
As a pyrrole derivative, this compound would be expected to undergo reactions similar to other pyrroles. This could include electrophilic substitution at the 2-position of the pyrrole ring, or reactions at the carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group could make it acidic, and the aromatic pyrrole ring could contribute to its stability .Scientific Research Applications
Synthesis of Pyrrole Derivatives
Research by Wasserman et al. (2004) outlines the synthesis of 5-substituted pyrroles using tert-butyl ester derivatives, such as tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. These pyrroles serve as precursors to prodigiosin and its analogues, highlighting their importance in organic synthesis and medicinal chemistry Wasserman et al., 2004.
Creation of Diastereoselective Compounds
Vallat et al. (2009) demonstrated the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction using tert-butyl derivatives. Their work contributes to the understanding of stereochemistry in organic synthesis, which is crucial for the development of specific pharmaceutical compounds Vallat et al., 2009.
Organocatalyzed Synthesis
Hozjan et al. (2023) focused on the organocatalyzed synthesis of tert-butyl derivatives, demonstrating its applications in the development of novel organic compounds. Their work highlights the versatility of tert-butyl derivatives in facilitating various synthetic routes Hozjan et al., 2023.
Flash Vacuum Pyrolysis
Research by Hill et al. (2009) utilized flash vacuum pyrolysis of tert-butyl derivatives to yield significant products like 3-hydroxy-1H-pyrrole. This method shows the potential of tert-butyl derivatives in facilitating unique chemical reactions and producing novel compounds Hill et al., 2009.
Dye-Sensitized Photooxidation
Wasserman et al. (1996) explored the dye-sensitized photooxidation of tert-butyl derivatives, leading to the formation of bipyrrolic oxidative coupling products. This research contributes to the field of photochemistry and its application in organic synthesis Wasserman et al., 1996.
Efficient and Scalable Synthesis
Bahekar et al. (2017) developed an efficient process for synthesizing hexahydropyrrolo derivatives, including tert-butyl derivatives. Their work showcases the scalability and commercial viability of synthesizing such compounds, which is significant in industrial chemistry Bahekar et al., 2017.
Crystallographic Studies
Mohammat et al. (2008) conducted crystallographic studies on tert-butyl derivatives, providing insights into their molecular structure and potential applications in material science Mohammat et al., 2008.
Future Directions
Properties
IUPAC Name |
tert-butyl 2-(3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-11-13-9-19(10-14(13)12-20)15-6-5-7-16(8-15)22-4/h5-8,13-14H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVSFVYQVYROBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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